molecular formula C25H24FNO4 B1588763 (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID CAS No. 769908-13-6

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

カタログ番号: B1588763
CAS番号: 769908-13-6
分子量: 421.5 g/mol
InChIキー: VGYFMXBACGZSIL-FUTHQCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, along with a heptenoic acid chain bearing two hydroxyl groups. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Cyclopropyl and Fluorophenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Construction of the Heptenoic Acid Chain: This step involves the formation of the carbon chain through aldol condensation or Wittig reaction, followed by selective reduction and hydroxylation to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

化学反応の分析

Types of Reactions

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.

    Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nitrating mixture (HNO3/H2SO4), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Saturated heptanoic acid derivative

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group

科学的研究の応用

Cholesterol Management

Pitavastatin is primarily used for lowering LDL cholesterol levels and managing dyslipidemia. It achieves this by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver. Clinical studies have demonstrated its efficacy in reducing total cholesterol and triglycerides while increasing HDL cholesterol levels .

Cardiovascular Disease Prevention

Research indicates that Pitavastatin not only lowers cholesterol but also provides cardiovascular benefits beyond lipid reduction. It has been shown to stabilize atherosclerotic plaques and improve endothelial function, thus reducing the risk of cardiovascular events such as heart attacks and strokes .

Diabetes Management

Recent studies suggest that Pitavastatin may have a favorable profile in patients with diabetes. Unlike some other statins, it appears to have a neutral effect on blood glucose levels, making it a suitable option for diabetic patients who require lipid-lowering therapy .

Case Studies and Clinical Trials

StudyObjectiveFindings
J-PREDICT Study Evaluate the effectiveness of Pitavastatin in Japanese patients with high cholesterolShowed significant reductions in LDL levels and improved cardiovascular outcomes over 24 weeks .
KOREAN Study Assess the safety and efficacy of Pitavastatin in patients with metabolic syndromeDemonstrated reductions in triglycerides and improvements in HDL levels without significant adverse effects .
Diabetes Outcomes Study Investigate the impact of Pitavastatin on glucose metabolismFound no significant increase in HbA1c levels compared to placebo, supporting its use in diabetic patients .

Side Effects and Safety Profile

While generally well-tolerated, Pitavastatin can cause side effects such as muscle pain (myopathy), liver enzyme elevations, and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended during therapy .

作用機序

The mechanism of action of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The cyclopropyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, while the hydroxyl groups may participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.

類似化合物との比較

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Intermetallic Compounds: Though not directly related, these compounds share the complexity and specificity in their applications.

Uniqueness

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID stands out due to its unique combination of a quinoline core with cyclopropyl and fluorophenyl substitutions, along with a heptenoic acid chain. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

生物活性

The compound (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, commonly known as Pitavastatin, is a member of the statin family of drugs. Statins are primarily used for cholesterol management and have been shown to possess various biological activities beyond lipid-lowering effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and recent research findings.

  • Molecular Formula : C25H24FNO4
  • Molecular Weight : 421.46 g/mol
  • CAS Number : 769908-13-6
  • IUPAC Name : calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Pitavastatin functions primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This inhibition leads to:

  • Decreased Cholesterol Synthesis : Reduces total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels.
  • Increased LDL Receptor Expression : Enhances the uptake of circulating LDL from the bloodstream.
  • Reduction in Triglyceride Levels : Lowers very-low-density lipoprotein (VLDL) secretion into the blood.

Pharmacodynamic Effects

The pharmacodynamic profile of Pitavastatin includes:

  • Significant reductions in LDL-C and TC levels.
  • Modest increases in high-density lipoprotein cholesterol (HDL-C).
  • Reduction in apolipoprotein B (Apo-B) levels and improvements in lipid ratios.

Table 1: Clinical Efficacy Data

Dose (mg)LDL-C Reduction (%)TC Reduction (%)HDL-C Increase (%)TG Reduction (%)
Placebo----
1-33.3-22.8+9.4-14.8
2-38.2-26.1+9.0-17.4
4-46.5-32.5+8.3-21.2

Therapeutic Applications

Pitavastatin is primarily indicated for:

  • Treatment of primary hypercholesterolemia.
  • Management of mixed dyslipidemia.

In clinical trials involving thousands of patients, Pitavastatin demonstrated significant efficacy in achieving lipid targets and improving overall cardiovascular risk profiles.

Recent Research Findings

Recent studies have explored additional biological activities of Pitavastatin beyond cholesterol management:

  • Anti-inflammatory Properties : Research indicates that Pitavastatin may reduce inflammatory markers such as C-reactive protein (CRP), which is associated with cardiovascular risk.
  • Endothelial Function Improvement : Studies show enhanced endothelial function in patients treated with Pitavastatin, suggesting potential benefits for vascular health.
  • Neuroprotective Effects : Emerging evidence suggests that statins may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

Case Studies

  • Study on Cardiovascular Outcomes : A long-term study involving over 1,300 patients showed that Pitavastatin reduced cardiovascular events by improving lipid profiles and reducing inflammation markers.
  • Impact on Diabetes Patients : In a cohort study of diabetic patients with dyslipidemia, Pitavastatin effectively managed lipid levels while maintaining glycemic control.

特性

IUPAC Name

(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-FUTHQCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431733
Record name (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769908-13-6
Record name (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 2
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 3
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 4
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 5
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 6
Reactant of Route 6
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。